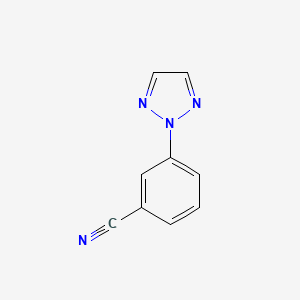
3-(2H-1,2,3-Triazol-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2H-1,2,3-Triazol-2-yl)benzonitrile: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2H-1,2,3-Triazol-2-yl)benzonitrile can be achieved through various synthetic routes. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2H-1,2,3-Triazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce reduced triazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 3-(2H-1,2,3-Triazol-2-yl)benzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with unique properties .
Biology: In biological research, triazole derivatives, including this compound, are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. They have shown promising activity against various biological targets .
Medicine: The compound is investigated for its potential therapeutic applications. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. Research is ongoing to explore their use in drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a ligand in coordination chemistry .
Mecanismo De Acción
The mechanism of action of 3-(2H-1,2,3-Triazol-2-yl)benzonitrile depends on its specific application. In biological systems, triazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, they may inhibit the activity of enzymes by binding to their active sites or interfere with cellular processes by interacting with specific receptors .
Comparación Con Compuestos Similares
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound is another triazole derivative with similar biological activities.
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)thiazole: This compound contains both a triazole and a thiazole ring and has shown antimicrobial activity.
3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoic acid:
Uniqueness: 3-(2H-1,2,3-Triazol-2-yl)benzonitrile is unique due to its specific structure, which combines a triazole ring with a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H6N4 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
3-(triazol-2-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4/c10-7-8-2-1-3-9(6-8)13-11-4-5-12-13/h1-6H |
Clave InChI |
LANROQSJHAWSBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2N=CC=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















